N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with ethoxyphenyl, methylpiperazinyl, and nitro groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-ethoxyphenylbenzamide to introduce the nitro group. This is followed by the substitution of the amide hydrogen with a 4-methylpiperazinyl group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The nitro group plays a crucial role in its reactivity, while the piperazinyl group enhances its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
- N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitrobenzamide
Uniqueness
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxy group provides distinct reactivity compared to methoxy or ethyl groups, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-28-19-7-5-4-6-17(19)21-20(25)16-14-15(24(26)27)8-9-18(16)23-12-10-22(2)11-13-23/h4-9,14H,3,10-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSWAYMZNPUPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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